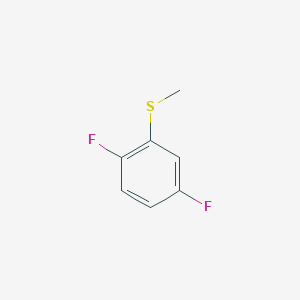2,5-Difluorothioanisole
CAS No.:
Cat. No.: VC18575983
Molecular Formula: C7H6F2S
Molecular Weight: 160.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H6F2S |
|---|---|
| Molecular Weight | 160.19 g/mol |
| IUPAC Name | 1,4-difluoro-2-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
| Standard InChI Key | YTCRYPBRWJUWCR-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC(=C1)F)F |
Introduction
Chemical Identification and Basic Properties
2,5-Difluorothioanisole, systematically named 2,5-difluorobenzenethiol, is distinguished by its Canonical SMILES representation C1=CC(=C(C=C1F)S)F and InChIKey PQRVQUXEBQKVEQ-UHFFFAOYSA-N . The compound’s purity and structural integrity are validated by its InChI identifier and CAS registry number, which ensure reproducibility in research applications.
Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄F₂S | |
| Molecular Weight | 146.16 g/mol | |
| Hydrogen Bond Acceptors | 3 | |
| CAS Number | 77380-28-0 | |
| Rotational Barrier (V₂) | 5.9 ± 1.2 kJ/mol (2,6-difluoro derivative) |
Conformational Analysis and Rotational Barriers
The conformational dynamics of 2,5-difluorothioanisole derivatives have been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and photoelectron spectroscopy. In 2,6-difluorothioanisole, a related compound, the rotational barrier about the sulfur-carbon bond was determined to be 5.9 ± 1.2 kJ/mol, attributed to the twofold component of the hindering potential . This barrier arises from the interplay of fluorine’s electronegativity and steric interactions, which destabilize planar conformations.
Key Findings from NMR Studies
-
Long-Range Spin-Spin Couplings: Measurements of couplings in fluorinated thioanisoles revealed a thermal average of 0.75 for 2,6-difluorothioanisole, indicating a preference for dihedral angles near 90° .
-
Additivity of Substituent Effects: Each ortho-fluorine substituent reduces the twofold rotational barrier by approximately 6 kJ/mol, while meta-fluorine groups increase it by 3 kJ/mol relative to unsubstituted thioanisole .
These results highlight the nuanced role of substituent positioning in modulating rotational freedom.
Spectroscopic Characterization and Electronic Structure
Photoelectron spectroscopy provides critical insights into the electronic structure of 2,5-difluorothioanisole derivatives. Synthetic spectra generated using semiempirical methods (AM1 and MNDO) were compared to experimental data to validate computational models.
Photoelectron Spectral Features
-
Thioanisole: The lowest ionization energy (8.5–9.0 eV) corresponds to the sulfur lone pair orbital, with a high-energy shoulder indicative of nonplanar conformations .
-
2,6-Difluorothioanisole: The spectrum exhibits a narrowed first ionization band and a featureless third band, consistent with a predominant 90° dihedral angle .
Computational simulations using AM1 orbital energies and NMR-derived potentials achieved the closest agreement with experimental spectra, underscoring the reliability of hybrid theoretical-experimental approaches .
| Method | Predicted Barrier (2,6-difluoro) | Experimental Barrier |
|---|---|---|
| AM1 | 5.9 kJ/mol | 5.9 ± 1.2 kJ/mol |
| MNDO | 4.0 kJ/mol | Not applicable |
The AM1 method’s superior accuracy in predicting rotational barriers highlights its utility in modeling sulfur-aromatic systems .
Implications for Molecular Design and Materials Science
The conformational rigidity imparted by fluorine substituents in 2,5-difluorothioanisole derivatives suggests potential applications in the design of liquid crystals or molecular switches, where controlled rotational dynamics are critical. Furthermore, the compound’s electronic properties, particularly its sulfur-centered lone pair, could be exploited in charge-transfer materials or catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume